molecular formula C9H17ClO2S B15259239 (3-Ethylcyclohexyl)methanesulfonyl chloride

(3-Ethylcyclohexyl)methanesulfonyl chloride

Cat. No.: B15259239
M. Wt: 224.75 g/mol
InChI Key: IBTVRYNJQFVRAL-UHFFFAOYSA-N
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Description

(3-Ethylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H17ClO2S. It is a derivative of methanesulfonyl chloride, featuring a cyclohexyl ring substituted with an ethyl group at the 3-position. This compound is primarily used in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3-ethylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylcyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon)

Major Products:

Mechanism of Action

The mechanism of action of (3-Ethylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

(3-ethylcyclohexyl)methanesulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h8-9H,2-7H2,1H3

InChI Key

IBTVRYNJQFVRAL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)CS(=O)(=O)Cl

Origin of Product

United States

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